2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C19H22FN3O4S and a molecular weight of 407.46 g/mol. This compound is characterized by the presence of a thiadiazine ring, a fluorobenzyl group, and a methoxyphenyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the thiadiazine ring. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group through an acylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of specialty chemicals and materials, where its unique properties can be harnessed for specific industrial processes
Mechanism of Action
The mechanism of action of 2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide
- 2-[6-(2-bromobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide These compounds share the thiadiazine ring and methoxyphenyl group but differ in the halogen substituent on the benzyl group. The presence of fluorine in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions .
Properties
IUPAC Name |
2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-18-10-5-4-9-17(18)21-19(24)14-23-12-6-11-22(28(23,25)26)13-15-7-2-3-8-16(15)20/h2-5,7-10H,6,11-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFBCKXMJAKUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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